![molecular formula C13H12F3NO B2927253 N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide CAS No. 2411298-09-2](/img/structure/B2927253.png)
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. The inhibition of FAAH by TFP leads to an increase in endocannabinoid levels, which has various physiological and biochemical effects.
Mécanisme D'action
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's mechanism of action is based on its ability to inhibit FAAH, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid-based signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and mood regulation. The inhibition of FAAH by N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide leads to an increase in endocannabinoid levels, which can provide therapeutic benefits.
Biochemical and Physiological Effects
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's inhibition of FAAH and subsequent increase in endocannabinoid levels has various biochemical and physiological effects. The increased levels of endocannabinoids can lead to reduced pain and inflammation, improved mood regulation, and reduced anxiety and depression. Additionally, N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's ability to increase endocannabinoid levels can provide insight into the role of endocannabinoids in various physiological processes. However, N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's complex synthesis process and high cost can limit its use in lab experiments.
Orientations Futures
For N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide research include investigating its efficacy in various medical conditions, optimizing its synthesis process, and developing more potent and selective FAAH inhibitors. Additionally, N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's effects on the endocannabinoid system and its potential interactions with other signaling pathways require further investigation.
Méthodes De Synthèse
The synthesis of N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide is a complex process that involves several steps. The initial step is the synthesis of the intermediate compound 1-(Trifluoromethyl)-2,3-dihydroinden-1-ol, which is then converted to N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide using prop-2-enamide. The synthesis of N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide requires specialized equipment and expertise, and it is not a straightforward process.
Applications De Recherche Scientifique
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's ability to inhibit FAAH and increase endocannabinoid levels has been shown to have significant therapeutic potential in preclinical studies.
Propriétés
IUPAC Name |
N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c1-2-11(18)17-12(13(14,15)16)8-7-9-5-3-4-6-10(9)12/h2-6H,1,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKIMOTYMXLTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.